molecular formula C12H14F3N B2461575 3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2155855-95-9

3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2461575
CAS No.: 2155855-95-9
M. Wt: 229.246
InChI Key: HODFWRPGEAHAHP-UHFFFAOYSA-N
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Description

3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative featuring methyl groups at positions 3 and 8 and a trifluoromethyl (-CF₃) group at position 4. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and synthetic therapeutics, exhibiting diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3,8-dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-7-5-9-10(12(13,14)15)4-3-8(2)11(9)16-6-7/h3-4,7,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODFWRPGEAHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2NC1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and trifluoromethyl-containing reagents.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the aniline derivative undergoes a cyclization process to form the tetrahydroquinoline ring. This reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions.

    Functional Group Introduction: The introduction of the trifluoromethyl group at the 5-position and the methyl groups at the 3- and 8-positions is achieved through selective functionalization reactions. Common reagents used in these steps include trifluoromethylating agents and methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:

    Catalytic Hydrogenation: To achieve the reduction of intermediate compounds.

    Chromatographic Purification: To ensure the removal of impurities and obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit promising antiproliferative activity against various cancer cell lines. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives and tested their effects on human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results demonstrated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential for development as anticancer agents .

Antimicrobial Properties
The presence of the trifluoromethyl group in the structure enhances the biological activity of tetrahydroquinoline derivatives. Compounds with this modification have been studied for their antimicrobial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, derivatives with electron-donating groups exhibited increased antibacterial activity .

Neuroprotective Effects
Tetrahydroquinolines have also been investigated for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases. Their ability to penetrate the blood-brain barrier makes them suitable candidates for further research in this area.

Biological Research

In Vivo Studies
In vivo studies have been conducted to assess the safety and efficacy of tetrahydroquinoline derivatives. For instance, acute toxicity tests revealed that certain compounds had favorable safety profiles while exhibiting significant biological activity. These findings are crucial for advancing these compounds toward clinical applications .

Mechanism of Action Studies
The mechanism by which tetrahydroquinolines exert their biological effects is an active area of research. Studies have focused on their interaction with specific cellular targets, such as enzymes involved in cancer cell metabolism and pathways related to inflammation and infection. Understanding these mechanisms will aid in the rational design of more effective therapeutic agents.

Material Sciences

Fluorinated Materials Development
The trifluoromethyl group not only enhances biological activity but also contributes to unique physical properties that can be exploited in material sciences. Research into polymers and coatings incorporating tetrahydroquinoline structures has shown promise in developing materials with improved thermal stability and chemical resistance.

Data Tables

The following table summarizes key findings related to the applications of 3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline:

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant antiproliferative activity against cancer cell lines
Antimicrobial PropertiesEnhanced activity against Mycobacterium smegmatis; potential for drug development
Neuroprotective EffectsPotential modulation of neurotransmitter systems; suitability for CNS applications
Material SciencesDevelopment of fluorinated materials with enhanced properties

Case Studies

  • Anticancer Activity Case Study
    A recent study synthesized a series of tetrahydroquinoline derivatives and evaluated their effects on various cancer cell lines, demonstrating IC50 values indicating significant antiproliferative effects compared to standard chemotherapy agents .
  • Antimicrobial Activity Case Study
    Another investigation focused on the antimicrobial efficacy of tetrahydroquinoline derivatives against drug-resistant strains of bacteria. The study highlighted specific compounds that exhibited minimum inhibitory concentrations lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
  • Neuroprotective Study
    A study examined the neuroprotective effects of a selected tetrahydroquinoline derivative in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and oxidative markers, supporting further exploration into its therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Insights :

  • The 5-CF₃ group in the target compound likely improves metabolic stability compared to 5-OH analogs .
  • Methyl groups at positions 3 and 8 may reduce steric hindrance compared to bulkier substituents, enhancing membrane permeability .

Methods for Tetrahydroquinoline Derivatives

  • Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable solvent-free, reusable catalysis for N-hydroxyethyl-THQs, though stereoselectivity remains a challenge .
  • Reductive Amination: Used for cyclic side chains (e.g., ), but low yields with piperidinone derivatives highlight regioselectivity hurdles .

Target Compound Synthesis : Likely requires regioselective alkylation and fluorination steps. The trifluoromethyl group may necessitate specialized reagents (e.g., CF₃Cu) or late-stage functionalization .

Physicochemical and Catalytic Properties

  • Stability: The 5-CF₃ group in the target compound may resist oxidation compared to 1,2,3,4-tetrahydroquinoline, which converts to quinoline under oxidative conditions (e.g., H₂O₂ with Fe-ISAS/CN catalyst) .

Biological Activity

3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydroquinoline structure, which is known for diverse biological implications. The trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Biological Activities

1. Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the introduction of methyl and trifluoromethyl groups significantly increased the antioxidant capacity of related compounds .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The compound demonstrated an IC50 value in the range of 20–40 µM for these mediators .

3. Neuroprotective Properties

The neuroprotective potential of this compound has been highlighted in various studies. It was shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation .

4. Antimicrobial Activity

Some derivatives of tetrahydroquinoline have exhibited antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi .

Case Study 1: Anti-inflammatory Mechanism

In a study assessing the effects on BV2 cells, this compound was found to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) upon LPS treatment. Western blot analysis confirmed these findings, indicating its potential as a therapeutic agent for neuroinflammatory conditions .

Case Study 2: Neuroprotection in Animal Models

In vivo experiments using rodent models of neurodegeneration demonstrated that administration of this compound improved cognitive functions and reduced neuronal loss in hippocampal regions. Behavioral tests indicated enhanced memory retention and learning abilities post-treatment .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of IL-6 and TNF-α (IC50: 20-40 µM)
NeuroprotectiveReduction in apoptosis in neuronal cells
AntimicrobialEffective against various pathogens

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